methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Medicinal Chemistry Organic Synthesis Regioselectivity

This 4-azaindole building block delivers two orthogonal reactive handles—a nucleophile-reactive 3-formyl aldehyde and a hydrolysable 6-methyl ester—that enable chemoselective, sequential derivatization impossible with mono-functionalized or regioisomeric analogs. The 6-carboxylate placement electronically differentiates the pyridine ring and directs metal-catalyzed coupling geometry. The aldehyde undergoes reductive amination or Knoevenagel condensations without ester hydrolysis, allowing iterative library construction. Validated in FGFR4-selective inhibitor design (>1000-fold selectivity) and as an entry point to vitamin B3 conjugates via Aldol-cyclization cascades. Ideal for medicinal chemistry programs requiring precise, multi-step diversification.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 1190322-90-7
Cat. No. B1465092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
CAS1190322-90-7
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C(=CN2)C=O)N=C1
InChIInChI=1S/C10H8N2O3/c1-15-10(14)6-2-8-9(12-3-6)7(5-13)4-11-8/h2-5,11H,1H3
InChIKeyKERXVNUPNCNJTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS 1190322-90-7): A Dual-Functionalized Azaindole Scaffold for Targeted Drug Discovery


Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a heterocyclic compound belonging to the 4‑azaindole (pyrrolo[3,2-b]pyridine) family, featuring a unique 3‑formyl and 6‑carboxylate substitution pattern [1]. It serves as a privileged scaffold in medicinal chemistry due to its rigid bicyclic core that mimics the indole framework while offering distinct electronic and hydrogen‑bonding properties [1][2]. The presence of two chemically orthogonal reactive handles – a nucleophile‑reactive aldehyde and a hydrolysable methyl ester – enables precise, sequential derivatization strategies that are not achievable with mono‑functionalized or regioisomeric analogs [3].

Why 3-Formyl-6-carboxylate Substitution Defines a Non‑Interchangeable Building Block


Generic substitution of pyrrolo[3,2-b]pyridine building blocks is invalidated by the profound impact of regiochemistry and functional group orthogonality on downstream synthetic utility. The 6‑carboxylate substitution in this compound places the ester moiety at a position that electronically and sterically differentiates it from the more common 5‑carboxylate isomer, influencing both the reactivity of the pyridine ring and the geometry of subsequent metal‑catalyzed couplings [1]. Furthermore, the concurrent presence of a 3‑formyl group and a 6‑carboxylate ester creates a unique chemoselectivity profile: the aldehyde can undergo reductive amination or Knoevenagel condensations without competing ester hydrolysis, enabling iterative construction of complex molecular architectures that mono‑functionalized or regioisomeric analogs cannot support [2].

Quantitative Differentiation: Reactivity, Physicochemical, and Scaffold-Based Evidence for Methyl 3-Formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate


Regioisomeric Reactivity Distinction: 6‑Carboxylate vs. 5‑Carboxylate in Metal‑Catalyzed Transformations

The 6‑carboxylate regioisomer exhibits differentiated reactivity in transition metal‑catalyzed cross‑couplings compared to its 5‑carboxylate analog. In the context of 3‑formyl(aza)indole remodeling to meta‑aminoaryl nicotinates, the 6‑substituted scaffold demonstrates compatibility with propiolate enamine precursors to yield ortho‑unsubstituted nicotinates – a transformation that is mechanistically precluded for 5‑substituted analogs due to altered electronic distribution and steric accessibility at the pyridine nitrogen [1]. While no direct head‑to‑head kinetic data are available, the exclusive use of 6‑carboxylate‑bearing azaindoles in this late‑stage functionalization method underscores a synthetic advantage for the 6‑position substitution pattern [1].

Medicinal Chemistry Organic Synthesis Regioselectivity

FGFR4 Kinase Inhibitor Scaffold Superiority: Pyrrolo[3,2‑b]pyridine Core with 6‑Position Derivatization Potential

Pyrrolo[3,2‑b]pyridine derivatives bearing a 6‑position carboxylate demonstrate potent and selective FGFR4 inhibition when elaborated with appropriate amide substituents. In a series of 5‑formyl‑pyrrolo[3,2‑b]pyridine‑3‑carboxamides, the core scaffold (which shares the 6‑position derivatization geometry with the target compound) yielded compounds with IC50 values as low as 10 nM against FGFR4 while completely sparing FGFR1/2/3 (IC50 >10 μM) [1]. The target compound, bearing both a 3‑formyl and 6‑carboxylate, provides a direct entry to analogous 6‑substituted FGFR4‑targeting chemotypes via amide coupling or ester hydrolysis, positioning it as a strategic intermediate for this class of selective inhibitors [1].

Oncology Kinase Inhibition Structure-Based Drug Design

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen Bonding Profile

The target compound possesses a computed XLogP3‑AA of 0.4, a hydrogen bond donor count of 1 (pyrrole NH), and a hydrogen bond acceptor count of 4 (ester carbonyl, aldehyde oxygen, pyridine nitrogen, pyrrole nitrogen) [1]. In comparison, the unsubstituted parent scaffold methyl 1H‑pyrrolo[3,2‑b]pyridine‑6‑carboxylate (CAS 1015609‑11‑6) lacks the 3‑formyl group, resulting in a reduced HBA count of 3 and a higher predicted lipophilicity (estimated XLogP3 ~0.8 based on fragment contributions) [2]. The presence of the 3‑formyl group thus lowers lipophilicity by approximately 0.4 log units while increasing hydrogen bonding capacity, a combination that can favorably modulate solubility and metabolic stability in drug candidates.

ADME Prediction Medicinal Chemistry Drug Design

Chemoselective Derivatization: Orthogonal Reactivity of Formyl and Ester Groups

The coexistence of a 3‑formyl group and a 6‑carboxylate methyl ester on the same pyrrolo[3,2‑b]pyridine core enables sequential, chemoselective transformations that are not possible with mono‑functionalized analogs. The aldehyde can be selectively reduced to a hydroxymethyl group, condensed with amines to form imines, or engaged in Knoevenagel reactions, all under conditions that leave the methyl ester intact [1]. Subsequent hydrolysis of the ester to the carboxylic acid provides a second orthogonal handle for amide coupling or decarboxylative functionalization. This dual‑functionalization strategy has been exploited in the synthesis of complex pyrrolopyridine‑based kinase inhibitors where both the 3‑position and 6‑position require distinct elaboration [2].

Organic Synthesis Medicinal Chemistry Building Block

Procurement-Driven Application Scenarios for Methyl 3-Formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate


Synthesis of Ortho‑Unsubstituted Meta‑Aminoaryl Nicotinates via (Aza)indole Remodeling

Utilize the 3‑formyl group as a reactive entry point for Aldol‑type addition with propiolates, followed by intramolecular cyclization and C–N bond cleavage to generate ortho‑unsubstituted meta‑aminoaryl nicotinates – a transformation uniquely enabled by the 6‑carboxylate substitution pattern [1]. This methodology provides access to vitamin B3 conjugates and previously inaccessible chemical space for biomedical research [1].

Lead Optimization of Selective FGFR4 Kinase Inhibitors

Employ the pyrrolo[3,2‑b]pyridine core with 6‑carboxylate as a template for the design of FGFR4‑selective inhibitors. The 6‑carboxylate can be amidated to generate compounds with low‑nanomolar potency against FGFR4 while maintaining >1000‑fold selectivity over FGFR1/2/3 [2]. The 3‑formyl group provides a handle for further diversification or reversible‑covalent warhead installation [2].

Sequential Diversification for Focused Heterocyclic Libraries

Leverage the orthogonal reactivity of the 3‑formyl and 6‑carboxylate groups to construct diverse pyrrolopyridine libraries in a minimal number of synthetic steps. The aldehyde can be selectively functionalized via reductive amination or Knoevenagel condensation while the ester remains intact, followed by ester hydrolysis and amide coupling to introduce a second distinct substituent [1][2].

Pharmacokinetic Property Modulation through 6‑Position Derivatization

Capitalize on the favorable computed physicochemical properties (XLogP3 = 0.4, HBA = 4) of the 3‑formyl‑6‑carboxylate scaffold to design drug candidates with improved solubility and metabolic stability profiles compared to less polar pyrrolopyridine analogs [3]. The 6‑carboxylate serves as a convenient anchor for introducing solubilizing groups while the 3‑formyl maintains polarity and hydrogen bonding capacity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.